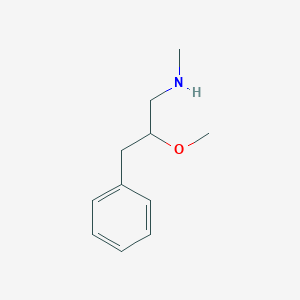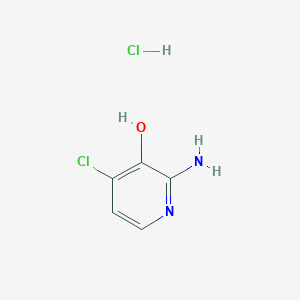
1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol It is characterized by the presence of an isoquinoline ring system and a nitroso group attached to a methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine typically involves the reaction of isoquinoline derivatives with nitroso compounds under specific conditions. One common method involves the reaction of isoquinoline with nitrosyl chloride in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The isoquinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways . Additionally, the isoquinoline ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects .
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: A parent compound with a similar ring structure but lacking the nitroso and methanamine groups.
Nitrosobenzene: Contains a nitroso group but lacks the isoquinoline ring.
1,2-Dihydroisoquinoline: Similar ring structure but without the nitroso group.
Uniqueness
1,2-Dihydroisoquinolin-1-ylidene(nitroso)methanamine is unique due to the combination of the isoquinoline ring and the nitroso group, which imparts distinct chemical reactivity and potential biological activities. This combination is not commonly found in other compounds, making it a valuable target for research and development .
Properties
Molecular Formula |
C10H9N3O |
|---|---|
Molecular Weight |
187.20 g/mol |
IUPAC Name |
N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H9N3O/c11-10(13-14)9-8-4-2-1-3-7(8)5-6-12-9/h1-6,14H,(H2,11,13) |
InChI Key |
PEFSLZSCHFLCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(dimethylamino)methyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B11820984.png)






![[(2R)-3-carboxy-2-(3-methylbutanoyloxy)propyl]-trimethylazanium](/img/structure/B11821017.png)


![Lithium;4,5-difluoro-2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]benzoic acid](/img/structure/B11821046.png)


